molecular formula C18H33NO8 B611201 t-Boc-aminooxy-PEG5-propargyl CAS No. 2086688-98-2

t-Boc-aminooxy-PEG5-propargyl

Cat. No.: B611201
CAS No.: 2086688-98-2
M. Wt: 391.46
InChI Key: YDTYROCJIYKMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-aminooxy-PEG5-propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form a stable oxime linkage. The hydrophilic PEG spacer enhances solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG5-propargyl typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG5 spacer.

    Introduction of Propargyl Group: The propargyl group is introduced through a reaction with a suitable propargylating agent.

    Protection of Aminooxy Group: The aminooxy group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.

    Final Purification: The final product is purified using techniques such as column chromatography to achieve high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • t-Boc-aminooxy-PEG6-propargyl
  • t-Boc-aminooxy-PEG7-amine
  • t-Boc-aminooxy-PEG7-bromide

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYROCJIYKMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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